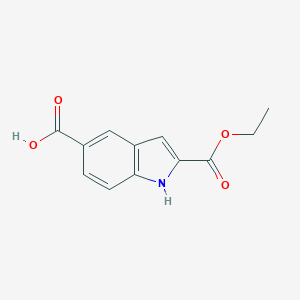

2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVYPAYXEMVXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592508 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138731-14-3 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core properties, outline a representative synthetic workflow, and explore its applications as a versatile scaffold in drug discovery.

Introduction: The Strategic Importance of a Bifunctional Indole Scaffold

This compound is a substituted indole derivative featuring two distinct and strategically positioned functional groups: an ethyl ester at the C2 position and a carboxylic acid at the C5 position. This bifunctional nature is the cornerstone of its utility. The indole core is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved pharmaceuticals. The carboxylic acid moiety provides a key handle for forming amide bonds or serving as a bioisosteric anchor to interact with biological targets, while the C2-ester offers a site for further chemical modification or hydrolysis. This unique arrangement allows for the systematic exploration of chemical space, making it a valuable intermediate for constructing compound libraries aimed at diverse therapeutic targets. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of viral enzymes like HIV-1 integrase, underscoring the relevance of this molecular framework.[1][2]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. This compound is a solid at room temperature with a molecular weight of 233.22 g/mol .[3][4] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₄ | [3][4] |

| Molecular Weight | 233.22 g/mol | [3][5] |

| CAS Number | 138731-14-3 | [3][4] |

| Physical Form | Solid | [6] |

| Boiling Point | 473.6 ± 25.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| InChI Key | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [3][6] |

| Purity | Typically ≥95% | [6] |

Synthesis and Purification Workflow

While multiple synthetic routes to substituted indoles exist, the Fischer indole synthesis remains a cornerstone methodology. The following represents a logical and illustrative workflow for the preparation of this compound, demonstrating the key chemical transformations involved.

Representative Synthesis Protocol: A Fischer Indole Approach

The causality behind this experimental design lies in the classic acid-catalyzed reaction of a phenylhydrazine with an α-ketoester, leading to cyclization and aromatization to form the indole ring.

Step 1: Formation of Hydrazone Intermediate.

-

Rationale: This initial condensation reaction forms the key C=N bond necessary for the subsequent cyclization.

-

Procedure:

-

Dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol.

-

Add diethyl ketomalonate (or a related α-ketoester) to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting materials.[8]

-

The resulting hydrazone intermediate can often be precipitated by the addition of water and isolated by filtration.

-

Step 2: Acid-Catalyzed Cyclization and Aromatization.

-

Rationale: This is the core of the Fischer synthesis. A strong acid protonates the hydrazone, initiating a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent tautomerization to yield the stable indole aromatic system.[9]

-

Procedure:

-

Suspend the dried hydrazone intermediate from Step 1 in a high-boiling point solvent like diphenyl ether or use a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.[9]

-

Heat the mixture to a high temperature (e.g., 180-220°C) for 1-3 hours. The reaction must be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9]

-

Monitor the reaction progress by TLC until the intermediate is consumed.

-

Purification and Characterization

-

Rationale: Raw reaction products are seldom pure. A robust purification strategy is essential to isolate the target compound for accurate characterization and subsequent use.

-

Procedure:

-

After cooling, the reaction mixture is diluted with a non-polar solvent like cyclohexane to precipitate the crude product.[9]

-

The crude solid is collected by filtration and washed.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The final product's identity and purity are confirmed using spectroscopic methods as described in Section 4.0.

-

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 138731-14-3 | this compound - Synblock [synblock.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 138731-14-3 [sigmaaldrich.com]

- 7. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]

- 8. reddit.com [reddit.com]

- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The document details the molecule's physicochemical properties, provides an analysis of its spectroscopic data for unambiguous identification, and presents a plausible, detailed synthetic route based on established chemical principles. Furthermore, it explores the significant applications of this compound, particularly its role as a crucial intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. This compound (also known as 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester) is a bifunctional indole derivative that has garnered significant interest as a versatile intermediate for the synthesis of more complex molecules. The presence of an ethoxycarbonyl group at the 2-position and a carboxylic acid at the 5-position offers orthogonal handles for chemical modification, allowing for the systematic elaboration of the indole core to explore structure-activity relationships in drug discovery programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and development. This section outlines the key properties of this compound and provides a detailed analysis of its expected spectroscopic signatures.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These data are essential for handling, storage, and designing reactions involving this compound.

| Property | Value | Source(s) |

| CAS Number | 138731-14-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C, Desiccated | |

| Purity | Typically ≥95% | |

| InChI | 1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| InChIKey | CAVYPAYXEMVXMS-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | [3] |

Spectroscopic Data Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, the N-H proton, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm.

-

Indole N-H Proton: A broad singlet is anticipated, likely in the range of 11.0-12.0 ppm.

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (7.0-8.5 ppm). Specifically, the H-4, H-6, and H-7 protons will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to their coupling with each other. The H-3 proton will appear as a singlet or a narrow multiplet further upfield in the aromatic region.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂) is expected around 4.3-4.4 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) will be observed further upfield, around 1.3-1.4 ppm.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the carboxylic acid and the ester carbonyls, typically between 160 and 175 ppm.

-

Aromatic and Indole Carbons: Multiple signals will be present in the aromatic region (100-140 ppm) corresponding to the eight carbons of the indole ring system.

-

Ethyl Ester Carbons (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂) is expected around 60-65 ppm, and a signal for the methyl carbon (-CH₃) will be observed in the upfield region, around 14-15 ppm.

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

N-H Stretch (Indole): A moderate to sharp absorption peak is anticipated around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester and Carboxylic Acid): Two distinct, strong absorption bands are expected in the carbonyl region. The ester carbonyl will likely appear around 1700-1730 cm⁻¹, while the carboxylic acid carbonyl will be at a slightly lower frequency, around 1680-1710 cm⁻¹, due to hydrogen bonding.

-

C-O Stretch: Strong absorptions corresponding to the C-O stretching of the ester and carboxylic acid groups are expected in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C-H Bending: Multiple absorptions will be present in the fingerprint region, characteristic of the indole ring.

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 233.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da), the carboxylic acid group (-COOH, 45 Da), and potentially other fragments characteristic of the indole ring.

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various classical methods. For this compound, the Reissert indole synthesis presents a logical and well-established approach.[4][5] This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

The following diagram illustrates the logical workflow for the synthesis based on the Reissert methodology.

Caption: Proposed Reissert Synthesis Workflow.

Rationale Behind the Synthetic Strategy

The Reissert synthesis is a robust method for preparing indole-2-carboxylates.[5] The key steps are:

-

Deprotonation: A strong base, such as potassium ethoxide, deprotonates the methyl group of the o-nitrotoluene derivative, which is acidic due to the electron-withdrawing nitro group.[4]

-

Condensation: The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine. Common reducing agents for this transformation include iron in acetic acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[6] The newly formed amine then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established literature for the Reissert synthesis.[5][6] Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

-

4-Methyl-3-nitrobenzoic acid

-

Diethyl oxalate

-

Potassium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Iron powder

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Part A: Synthesis of the Intermediate Pyruvate

-

Preparation of Potassium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of potassium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the potassium to fully dissolve to form a solution of potassium ethoxide.

-

Condensation Reaction: Cool the potassium ethoxide solution in an ice bath. To this, add a solution of 4-methyl-3-nitrobenzoic acid and diethyl oxalate in a mixture of absolute ethanol and anhydrous diethyl ether dropwise via the addition funnel with stirring.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried.

Part B: Reductive Cyclization to form this compound

-

Reduction and Cyclization: In a round-bottom flask, suspend the intermediate pyruvate from Part A in a mixture of glacial acetic acid and ethanol. Heat the mixture to reflux and add iron powder portion-wise. The reaction is exothermic.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid at the 5-position and the ester at the 2-position provide versatile handles for further chemical modifications.

The following diagram illustrates the potential for diversification of this core structure.

Caption: Chemical Diversification Pathways.

A notable application of indole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors . The core structure can chelate with essential metal ions in the active site of the integrase enzyme, thereby inhibiting its function and preventing viral replication. The carboxylic acid functionality is often crucial for this chelation. By modifying the indole scaffold at various positions, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: This compound may be harmful if swallowed and can cause skin and serious eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place. Desiccated storage at 2-8°C is recommended to maintain its stability.

Conclusion

This compound is a strategically important building block in organic and medicinal chemistry. Its bifunctional nature allows for diverse chemical manipulations, making it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic route outlined in this guide, based on the Reissert indole synthesis, provides a reliable method for its preparation. A thorough understanding of its physicochemical properties and spectroscopic characteristics is essential for its effective use in research. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in drug discovery pipelines is expected to increase.

References

- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

- Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40.

- Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 316-324.

- PubChem. Ethyl 5-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information.

- MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2947.

- IUCr Journals. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9).

- NIST. Ethyl 5-hydroxyindole-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ResearchGate. (2015). Efficient Synthesis of 2-Ethoxycarbonyl Indoles.

- Google Patents. Process for the preparation of indole derivatives. WO2008072257A2.

- PubChem. This compound. National Center for Biotechnology Information.

Sources

- 1. CAS 138731-14-3 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]

"2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" CAS number 138731-14-3

An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid (CAS: 138731-14-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 138731-14-3), a pivotal heterocyclic building block in modern medicinal chemistry. The indole scaffold is a well-established "privileged structure" due to its prevalence in a wide range of biologically active compounds. This document delineates the compound's physicochemical properties, provides a detailed examination of its synthesis via the Fischer indole synthesis with mechanistic insights, explores its strategic application in drug discovery, and outlines robust analytical and safety protocols. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: A Bifunctional Scaffold of Strategic Importance

This compound is a substituted indole derivative featuring two distinct and orthogonally reactive functional groups: an ester at the C2 position and a carboxylic acid at the C5 position.[1] This unique arrangement makes it an exceptionally versatile intermediate in organic synthesis.[1] The indole core itself is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals and natural products.

The strategic value of this molecule lies in its capacity for selective functionalization. The carboxylic acid provides a handle for amide bond formation, a critical linkage in many drug molecules, while the ethoxycarbonyl group can be hydrolyzed, reduced, or otherwise transformed. This bifunctionality allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as, for example, potent inhibitors of HIV-1 integrase, where the indole nitrogen and carboxylic acid moiety are capable of chelating essential magnesium ions within the enzyme's active site.[2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 138731-14-3 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |

| Molecular Weight | 233.22 g/mol | [5][6] |

| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | [6] |

| Synonyms | 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester | [1][5] |

| Physical Form | Solid | [7] |

| Storage | Sealed in a dry place at room temperature | [7] |

| InChIKey | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Pathway

The construction of the indole nucleus is most classically achieved via the Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883.[8] This method remains a primary route for preparing a wide array of substituted indoles, including the title compound.

The Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[9] The key mechanistic steps involve tautomerization to an enamine followed by a thermally or acid-induced-sigmatropic rearrangement, which forms the crucial C-C bond of the indole scaffold.[8][9]

Caption: Core mechanism of the Fischer Indole Synthesis.

Exemplary Synthesis Protocol

This protocol describes a representative synthesis of this compound from commercially available starting materials.

Reactants:

-

4-Hydrazinobenzoic acid hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ):

-

Rationale: The first step is the condensation of the hydrazine with the ketone to form the key arylhydrazone intermediate. Performing this in situ simplifies the workflow.

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent like ethanol or glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC until the starting materials are consumed.

-

-

Cyclization:

-

Rationale: A strong acid catalyst is required to promote the-sigmatropic rearrangement and subsequent cyclization. Polyphosphoric acid (PPA) is a common and effective choice as it serves as both the catalyst and solvent at elevated temperatures.[8]

-

Cool the reaction mixture from Step 1 and remove the solvent under reduced pressure.

-

To the crude hydrazone residue, add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazone).

-

Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. The reaction color will typically darken.

-

-

Work-up and Isolation:

-

Rationale: The highly acidic and viscous PPA must be neutralized and diluted to precipitate the organic product.

-

Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto a large volume of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

The resulting solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral (pH ~7).

-

-

Purification:

-

Rationale: Recrystallization is an effective method for purifying the crude solid product, removing any residual starting materials or side products.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Dry the purified product under vacuum. The final product should be a solid.

-

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material. Its utility stems from the ability to selectively address the two functional groups.

Strategic Derivatization Workflow

The logical flow for using this scaffold involves sequential or orthogonal modification of the acid and ester moieties. The carboxylic acid is often the first site of modification due to its higher reactivity under standard coupling conditions.

Caption: Common derivatization strategies for the title compound.

Case Study: Scaffolding for HIV-1 Integrase Inhibitors

Recent studies have identified the indole-2-carboxylic acid core as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The design strategy leverages the ability of the indole N-H and the C2-carboxylate to form a pharmacophoric triad that chelates two Mg²⁺ ions in the enzyme's active site, mimicking the native substrate interaction.[3]

Starting with a scaffold like this compound allows for systematic exploration of the chemical space. The C5-carboxylic acid can be used to attach various groups designed to interact with hydrophobic pockets or form additional hydrogen bonds within the active site, thereby enhancing potency and refining the selectivity profile of the inhibitor.[3]

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: ethyl group protons (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons on the indole ring (multiple signals ~7.0-8.5 ppm), a broad singlet for the N-H proton (>11 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | Signals for: ethyl group carbons (~14, 62 ppm), aromatic and indole ring carbons (~100-140 ppm), ester carbonyl (~162 ppm), and carboxylic acid carbonyl (~170 ppm). |

| IR Spectroscopy | Characteristic absorption bands for: O-H stretch (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=O stretch of ester (~1700-1720 cm⁻¹), and C=O stretch of carboxylic acid (~1680-1700 cm⁻¹). |

| Mass Spec. (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 232.06. |

| HPLC Purity | A single major peak under standard reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient). |

Note: Actual chemical shifts and absorption frequencies may vary based on solvent and experimental conditions.

Protocol: Purity Determination by HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic intermediates. A reversed-phase method is ideal for this moderately polar compound.

-

System:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

-

-

Self-Validation: The protocol is validated by observing a sharp, symmetrical peak for the main component. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[5] | Warning | H302: Harmful if swallowed[5] |

| Skin Irritation | GHS07 (Exclamation Mark)[5] | Warning | H315: Causes skin irritation[5] |

| Eye Irritation | GHS07 (Exclamation Mark)[5] | Warning | H319: Causes serious eye irritation[5] |

| Respiratory Irritation | GHS07 (Exclamation Mark)[5] | Warning | H335: May cause respiratory irritation[5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]

-

Personal Protective Equipment:

-

Handling Practices: Avoid dust formation. Keep away from heat and open flames. Use anti-static and spark-proof tools where possible.[10]

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from strong oxidizing agents.

Conclusion

This compound stands out as a high-utility, strategically designed building block for drug discovery. Its bifunctional nature, coupled with the proven biological relevance of the indole scaffold, ensures its continued importance in the synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the development of next-generation therapeutics.

References

- Chemsrc. (n.d.). CAS#:138731-14-3 | this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Efficient Synthesis of 2-Ethoxycarbonyl Indoles.

- Cambridge University Press. (n.d.). Fischer Indole Synthesis.

- Molekula. (n.d.). CAS 138731-14-3 2-(Ethoxycarbonyl)indole-5-carboxylic Acid.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Wikipedia. (n.d.). Fischer indole synthesis.

- PubChemLite. (n.d.). This compound.

- MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.

- National Center for Biotechnology Information. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Europe PMC. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.

- Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.

Sources

- 1. CAS 138731-14-3: 2-ETHOXYCABONYL-5-INDOLE CARBOXYLIC ACID [cymitquimica.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS#:138731-14-3 | this compound | Chemsrc [chemsrc.com]

- 5. CAS 138731-14-3 | this compound - Synblock [synblock.com]

- 6. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 138731-14-3 [sigmaaldrich.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

"2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" molecular weight

An In-Depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, spectroscopic characteristics, synthetic considerations, and its emerging role in the design of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for targeting a wide range of biological receptors and enzymes. This compound is a bifunctional derivative, incorporating both an ester and a carboxylic acid group onto this important heterocyclic system. This dual functionality provides versatile handles for chemical modification, making it a valuable starting material for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of critical viral enzymes, such as HIV-1 integrase.[1][2] The carboxylic acid moiety often plays a crucial role in the pharmacophore, chelating essential metal ions in the enzyme's active site.[1][2] This guide will explore the specific attributes of this compound that make it a compound of high interest for contemporary pharmaceutical research.

Core Physicochemical and Safety Data

Accurate characterization of a compound's physical and chemical properties is the foundation of reproducible scientific research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 233.22 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₁NO₄ | [3][4][5] |

| CAS Number | 138731-14-3 | [3][4][5][7] |

| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | [4][] |

| Synonyms | 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester, 2-Ethoxycabonyl-5-indole carboxylic acid | [3] |

| Physical Form | Solid | [9] |

| Purity | Typically available at ≥95% | [9] |

| Storage | Store at 2-8°C, desiccated |

Safety and Handling Profile

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety. It is classified as an irritant and carries several GHS hazard statements.[4]

-

Hazard Statements:

-

Precautionary Measures:

The logical workflow for safe handling and use of this compound is outlined in the diagram below.

Caption: Workflow for the safe handling of this compound.

Spectroscopic Characterization

The structure of this compound gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is vital for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrations of its key functional groups.[13][14]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer common in carboxylic acids.[13]

-

C-H Stretch (Aromatic/Aliphatic): Sharper peaks will appear around 2850-3100 cm⁻¹.

-

C=O Stretch (Ester & Carboxylic Acid): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for the dimer, while the ester C=O stretch is expected at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester & Carboxylic Acid): Strong bands in the 1200-1320 cm⁻¹ region.[14]

-

N-H Stretch (Indole): A moderate, sharp peak is expected around 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The carboxylic acid proton (–COOH) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[13] The indole N-H proton will also be a broad singlet, usually above 8 ppm. Aromatic protons on the indole ring will resonate in the 7-8 ppm region. The ethyl group of the ester will show a characteristic quartet (–CH₂) around 4.0-4.5 ppm and a triplet (–CH₃) around 1.0-1.5 ppm.

-

¹³C NMR: The carbonyl carbons of both the carboxylic acid and the ester will be highly deshielded, appearing in the 160-180 ppm range.[13] The aromatic carbons of the indole ring will resonate between approximately 100-140 ppm.

Synthesis and Reactivity

While numerous specific synthetic routes exist, a common approach to building the indole-2,5-dicarboxylate scaffold involves variations of the Fischer indole synthesis or other cyclization strategies starting from appropriately substituted anilines and pyruvate derivatives. A generalized synthetic scheme is presented below.[15][16]

Caption: Generalized Fischer indole synthesis route to the target molecule.

The reactivity of the molecule is dictated by its three primary functional components: the indole N-H, the C5-carboxylic acid, and the C2-ethyl ester. This allows for selective chemical transformations. The carboxylic acid can undergo standard reactions like amide coupling or reduction, while the ester can be hydrolyzed or transesterified. The indole nitrogen can be alkylated or protected. This orthogonal reactivity makes it a highly adaptable building block for combinatorial chemistry.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold for developing new drugs. The carboxylic acid functional group is a known bioisostere for tetrazoles and other acidic moieties and is often critical for target engagement.[17][18]

Case Study: HIV-1 Integrase Inhibitors

A compelling application is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] HIV-1 integrase is a crucial enzyme for viral replication, and its active site contains two essential magnesium ions. The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore capable of chelating these divalent cations, thereby inhibiting the enzyme's function.[1][2]

Further structural modifications on this core, often utilizing the C5 position for introducing side chains to interact with hydrophobic pockets of the enzyme, have led to compounds with potent anti-HIV activity.[2] The ethyl ester at the C2 position can serve as a pro-drug, which may be hydrolyzed in vivo to reveal the active carboxylic acid, potentially improving pharmacokinetic properties.

Caption: Mechanism of action for indole-2-carboxylic acid based HIV-1 integrase inhibitors.

Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

Verifying the purity of starting materials is a non-negotiable step in drug development. Below is a standard protocol for assessing the purity of this compound.

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution for the working solution (0.1 mg/mL).

-

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 20% B

-

18-25 min: 20% B (re-equilibration)

-

-

-

Analysis:

-

Inject the working solution.

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Trustworthiness: This self-validating system ensures that the material used in subsequent, more complex experiments meets the required purity specifications, preventing the misinterpretation of results due to impurities.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity provide a solid foundation for its use in complex synthetic campaigns. The demonstrated success of the indole-2-carboxylic acid scaffold in targeting challenging enzymes like HIV-1 integrase underscores its importance and potential. As drug discovery continues to evolve, the intelligent application of such privileged scaffolds will remain a cornerstone of developing the next generation of therapeutics.

References

- PubChem. This compound | C12H11NO4 | CID 18071365. [Link]

- Chemsrc. CAS#:138731-14-3 | this compound. [Link]

- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

- MDPI.

- Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

- SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 138731-14-3 | this compound - Synblock [synblock.com]

- 4. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 9. This compound | 138731-14-3 [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid, a bifunctional indole derivative, serves as a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid bicyclic scaffold, decorated with both an ester and a carboxylic acid, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and applications, tailored for researchers and professionals in drug development. The indole nucleus is a privileged scaffold in pharmacology, appearing in numerous natural products and synthetic drugs.[1][2] This compound, in particular, enables chemists to perform orthogonal modifications—selectively reacting at either the carboxylic acid or the ester function—to systematically explore the structure-activity relationships (SAR) of new chemical entities.[3][4]

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and key physical properties of this compound are summarized below.

Nomenclature and Structure

-

IUPAC Name : 2-ethoxycarbonyl-1H-indole-5-carboxylic acid[5]

-

Synonyms : 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester, 2-Ethoxycabonyl-5-indole carboxylic acid[6]

The molecule consists of a central indole ring system. An ethoxycarbonyl (ethyl ester) group is attached at the C2 position, and a carboxylic acid group is present at the C5 position of the indole ring.

Physicochemical Data

A summary of the key computed and experimental properties is provided in Table 1. These parameters are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, purification, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [PubChem CID 18071365][5] |

| Molecular Weight | 233.22 g/mol | [PubChem CID 18071365][5] |

| Physical Form | Solid | [Fisher Scientific] |

| Purity (Typical) | ≥95% | [Fisher Scientific] |

| InChI Key | CAVYPAYXEMVXMS-UHFFFAOYSA-N | [PubChem CID 18071365][5] |

| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | [PubChem CID 18071365][5] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Purification

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Several strategies exist, with the Fischer and Reissert indole syntheses being classical and reliable methods for producing indole-2-carboxylates.[2][8] The Japp-Klingemann reaction also provides a robust route to these scaffolds.[9]

General Synthesis Workflow

A common synthetic approach involves the cyclization of a suitably substituted phenylhydrazone precursor, which is itself derived from a corresponding aniline. The workflow ensures high yields and control over the substitution pattern on the benzene ring portion of the indole.

Caption: Generalized workflow for the synthesis of the target indole.

Detailed Experimental Protocol: Synthesis from Ethyl 5-nitro-1H-indole-2-carboxylate

This protocol outlines the final steps from a common precursor, ethyl 5-nitro-1H-indole-2-carboxylate, which can be prepared via methods like the Reissert synthesis.[2]

Step 1: Reduction of the Nitro Group to an Amine [10]

-

Rationale: The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol (EtOH), add ammonium formate (NH₄COOH, 4.0 eq).

-

Carefully add 5% Palladium on carbon (Pd/C, 10% by weight) under an inert nitrogen atmosphere.

-

Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOH.

-

Concentrate the filtrate under reduced pressure to yield crude ethyl 5-amino-1H-indole-2-carboxylate. This product is often used in the next step without further purification.

-

Step 2: Conversion of Amine to Carboxylic Acid via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. Here, we use it to introduce the carboxylic acid.

-

Procedure:

-

Dissolve the crude ethyl 5-amino-1H-indole-2-carboxylate in an aqueous acidic solution (e.g., HCl/H₂O) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is often evidenced by the evolution of nitrogen gas.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) followed by acidic workup.

-

Extract the final product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Purification

-

Rationale: Recrystallization is an effective method for purifying solid crystalline compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Procedure:

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Standard Analytical Workflow

Caption: Standard workflow for analytical validation.

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆):

-

~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~11.9 ppm (s, 1H): Indole N-H proton.

-

~8.0-7.2 ppm (m, 3H): Aromatic protons on the indole ring (H4, H6, H7).

-

~7.1 ppm (s, 1H): Indole H3 proton.

-

~4.3 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

-

¹³C NMR (DMSO-d₆):

-

~168 ppm: Carboxylic acid carbonyl carbon.

-

~161 ppm: Ester carbonyl carbon.

-

~140-110 ppm: Aromatic and indole ring carbons.

-

~61 ppm: Methylene carbon of the ethyl ester.

-

~14 ppm: Methyl carbon of the ethyl ester.

-

-

Mass Spectrometry (ESI-HRMS):

-

Expected m/z for [M-H]⁻: 232.0615 (Calculated for C₁₂H₁₀NO₄⁻).[11]

-

Applications in Research and Drug Development

Indole-2-carboxylates are prominent scaffolds in medicinal chemistry.[1] They serve as key intermediates for compounds targeting a wide range of biological targets, including enzymes and receptors.

Role as a Synthetic Intermediate

The primary value of this compound lies in its bifunctional nature. The carboxylic acid can be readily converted into amides, while the ester can be hydrolyzed or reduced. This allows for the divergent synthesis of chemical libraries for screening. For example, indole-2-carboxamides have been explored as potent inhibitors of HIV-1 integrase and as agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[3][11]

Case Study: Development of Bioactive Agents

In drug discovery campaigns, small, aliphatic, and electron-donating groups at the 5-position of the indole ring are often favored for potency against certain targets.[3][4] The carboxylic acid at this position provides a handle to install various groups through amide coupling or other transformations, making it a strategic starting point for SAR studies. For example, coupling with various amines would generate a library of indole-2-ester-5-carboxamides, which could be screened for biological activity. Subsequent hydrolysis of the ester at the 2-position would yield another set of derivatives for further testing.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and dual reactivity offer chemists a reliable and flexible platform for the synthesis of novel, complex molecules. The robust synthetic routes and clear analytical characterization pathways described in this guide provide a solid foundation for its effective utilization in research and development settings.

References

- PubChem. This compound.

- ACS Publications.

- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]

- MDPI.

- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

- Der Pharma Chemica.

- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

- NIST WebBook.

- NIST WebBook.

- PubChemLite. This compound. [Link]

- ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. [Link]

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C12H11NO4 | CID 18071365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 138731-14-3 | this compound - Synblock [synblock.com]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Nomenclature and Identification of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is a bifunctional molecule belonging to the indole family, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring both a carboxylic acid and an ethyl ester group on the indole scaffold, makes it a versatile building block for the synthesis of more complex molecular entities. Accurate identification and consistent nomenclature are paramount for reproducible research and clear communication within the scientific community. This guide provides an in-depth analysis of the synonyms, registry identifiers, and structural properties of this compound. Furthermore, it outlines a standard protocol for structural verification and presents a logical workflow for its unambiguous identification, ensuring scientific integrity and supporting advanced research and development endeavors.

Part 1: Core Chemical Identifiers and Nomenclature

The unambiguous identification of a chemical compound relies on a standardized system of names and numbers that are cross-referenced in global databases. For this compound, several key identifiers are crucial for database searches, procurement, and regulatory submissions.

The formal name, assigned according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-ethoxycarbonyl-1H-indole-5-carboxylic acid .[1] This name precisely describes the molecular structure: an indole ring with an ethoxycarbonyl group (-COOCH₂CH₃) at position 2 and a carboxylic acid group (-COOH) at position 5.

The most critical unique identifier is the CAS (Chemical Abstracts Service) Registry Number® , which is 138731-14-3 .[1][2][3] This number is assigned to this specific substance and is independent of the various naming conventions.

A summary of its primary identifiers and physicochemical properties is presented below.

Table 1: Core Identifiers and Physicochemical Properties

| Identifier / Property | Value | Source |

| IUPAC Name | 2-ethoxycarbonyl-1H-indole-5-carboxylic acid | PubChem[1] |

| CAS Registry Number | 138731-14-3 | Synblock, Sigma-Aldrich[2] |

| Molecular Formula | C₁₂H₁₁NO₄ | Synblock[2] |

| Molecular Weight | 233.22 g/mol | PubChem[1] |

| PubChem CID | 18071365 | PubChem[1] |

| MDL Number | MFCD09027048 | Synblock[2] |

| EC Number | 831-011-6 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| InChI Key | CAVYPAYXEMVXMS-UHFFFAOYSA-N | PubChem[1] |

Part 2: Structural Elucidation and Common Synonyms

The name "this compound" provides explicit information about the location of its functional groups. Understanding the structure is key to interpreting its nomenclature and synonyms.

Annotated Chemical Structure

The diagram below illustrates the indole ring system with standard numbering. This numbering is fundamental to understanding the placement of the ethoxycarbonyl group at position C2 and the carboxylic acid at position C5.

Caption: Numbering of the 1H-indole scaffold.

List of Synonyms

While the IUPAC name is the formal standard, several other names are used in chemical catalogs, databases, and literature. These synonyms are often derived from different nomenclature systems or are historical names.

-

1H-Indole-2,5-dicarboxylic acid 2-ethyl ester : This is a highly descriptive systematic name that treats the molecule as a dicarboxylic acid derivative where the acid at position 2 has been converted to an ethyl ester.[2]

-

2-Ethoxycabonyl-5-indole carboxylic acid : A common variation that uses a slightly different spelling and ordering but is chemically identical.[2]

-

Ethyl 5-carboxy-1H-indole-2-carboxylate : This name is also frequently encountered and is structurally unambiguous. It prioritizes the ester functional group in the nomenclature.

It is noteworthy that many commercial suppliers simply list the compound by its IUPAC name or CAS number to avoid ambiguity.[3][4]

Part 3: Experimental Protocol for Identity Verification

To ensure the identity and purity of a supplied sample of this compound, a combination of analytical techniques should be employed. This protocol describes a self-validating workflow using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Objective

To confirm the chemical structure and assess the purity of a sample purported to be this compound (CAS: 138731-14-3).

Materials and Methods

-

Sample : 5-10 mg of the compound.

-

Solvents : Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR, HPLC-grade methanol or acetonitrile for MS.

-

Instrumentation :

-

400 MHz (or higher) NMR spectrometer.

-

High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Step-by-Step Protocol

-

Sample Preparation for ¹H NMR:

-

Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire a proton NMR spectrum.

-

Expected Signals : The spectrum should be consistent with the structure. Key expected resonances include:

-

A triplet corresponding to the -CH₃ of the ethyl group (~1.4 ppm).

-

A quartet corresponding to the -CH₂- of the ethyl group (~4.4 ppm).

-

Signals in the aromatic region (7-8.5 ppm) corresponding to the protons on the indole ring.

-

A broad singlet for the N-H proton of the indole ring (>11 ppm).

-

A broad singlet for the carboxylic acid -OH proton (>12 ppm).

-

-

-

Sample Preparation for HRMS:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

-

HRMS Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Expected m/z Values :

-

Negative Mode [M-H]⁻ : The calculated exact mass for C₁₂H₁₀NO₄⁻ is 232.0615. The observed mass should be within a 5 ppm error margin.

-

Positive Mode [M+H]⁺ : The calculated exact mass for C₁₂H₁₂NO₄⁺ is 234.0761. The observed mass should be within a 5 ppm error margin.

-

-

Identity Confirmation Workflow

The following diagram illustrates the logical flow for confirming the compound's identity.

Caption: Workflow for identity verification.

Conclusion

The compound identified by CAS Number 138731-14-3 is formally known as This compound . Key synonyms include 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester and ethyl 5-carboxy-1H-indole-2-carboxylate . For absolute clarity in scientific communication, procurement, and regulatory documentation, the use of the CAS number is strongly recommended. The structural identity of any research sample should be rigorously confirmed using orthogonal analytical methods, such as NMR and HRMS, to ensure the integrity and reproducibility of experimental outcomes.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid

Executive Summary

2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid is a pivotal bifunctional building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring an ester at the C2 position and a carboxylic acid at the C5 position, offers versatile handles for further chemical elaboration in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the primary synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of established indole ring-forming reactions, including the Fischer, Reissert, Leimgruber-Batcho, and Hemetsberger syntheses, and provide detailed, field-proven protocols. The comparative analysis of these routes is intended to empower researchers, scientists, and drug development professionals to make informed decisions based on starting material availability, scalability, and overall efficiency.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The indole core itself presents several opportunities for disconnection, leading to a variety of well-established named reactions.

The primary disconnections for the indole scaffold lead back to substituted aniline or phenylhydrazine derivatives. The C2-substituent (ethoxycarbonyl) and the C5-substituent (carboxylic acid) must be strategically incorporated into the starting materials or introduced at a suitable stage.

Caption: Retrosynthetic analysis of the target molecule.

The Fischer Indole Synthesis Pathway

The Fischer indole synthesis is arguably the most classic and widely utilized method for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][3] For our target, this strategy requires 4-hydrazinobenzoic acid and ethyl pyruvate.

Mechanistic Rationale

The reaction proceeds through a cascade of well-studied steps:

-

Hydrazone Formation: Condensation of 4-hydrazinobenzoic acid with ethyl pyruvate.

-

Tautomerization: The hydrazone tautomerizes to its enehydrazine form.

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step, analogous to a Claisen rearrangement, which forms a new C-C bond and breaks the N-N bond.[2]

-

Aromatization & Cyclization: Loss of a proton re-aromatizes the benzene ring, followed by nucleophilic attack of the amino group onto the imine carbon.

-

Ammonia Elimination: The final step involves the elimination of ammonia to furnish the aromatic indole ring.

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

-

Ethanol

-

Diethyl ether

Procedure:

Step 1: Preparation of 4-Hydrazinobenzoic Acid Hydrochloride

-

In a flask cooled to 0-5 °C, dissolve 4-aminobenzoic acid in a mixture of concentrated HCl and water.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of 4-hydrazinobenzoic acid hydrochloride will form.

-

Collect the precipitate by filtration, wash with a small amount of cold water, then with ethanol and diethyl ether. Dry under vacuum.

Step 2: Cyclization to this compound [5]

-

Combine the prepared 4-hydrazinobenzoic acid hydrochloride and a molar excess of ethyl pyruvate.

-

Add the mixture to polyphosphoric acid (PPA) at room temperature with stirring.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the mixture and carefully pour it onto crushed ice with stirring.

-

The crude product will precipitate. Collect the solid by filtration.

-

Wash the solid thoroughly with water to remove PPA.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

The Reissert Indole Synthesis Pathway

The Reissert synthesis provides an alternative route, starting from an ortho-substituted nitrotoluene.[6][7] For the target molecule, the logical starting material is 4-methyl-3-nitrobenzoic acid. This pathway is particularly useful when the corresponding arylhydrazines for the Fischer synthesis are unstable or difficult to access.

Mechanistic Rationale

-

Condensation: The acidic methyl group of 4-methyl-3-nitrobenzoic acid is deprotonated by a strong base (e.g., potassium ethoxide) and undergoes condensation with diethyl oxalate to form an o-nitrophenylpyruvate derivative.[6][8]

-

Reductive Cyclization: The nitro group is then reduced (e.g., using zinc in acetic acid or catalytic hydrogenation). The resulting amino group spontaneously cyclizes onto the adjacent ketone.[9]

-

Dehydration: The intermediate indolinol readily dehydrates to form the aromatic indole ring.

-

Esterification: The final product of this sequence is indole-2,5-dicarboxylic acid. A subsequent selective esterification of the C2 carboxylic acid is required. Standard Fischer esterification conditions (ethanol, acid catalyst) will favor esterification at the more reactive C2 position.[10]

Caption: Workflow for the Reissert Indole Synthesis.

Experimental Protocol: Reissert Indole Synthesis

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Diethyl oxalate

-

Potassium ethoxide (KOC₂H₅)

-

Anhydrous ethanol

-

Zinc dust (Zn)

-

Glacial acetic acid

-

Sulfuric acid (H₂SO₄)

Procedure:

Step 1: Condensation [6]

-

In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide in anhydrous ethanol.

-

Add 4-methyl-3-nitrobenzoic acid to the solution.

-

Add diethyl oxalate dropwise while stirring.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction, acidify with dilute HCl, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyruvate intermediate.

Step 2: Reductive Cyclization [9]

-

Dissolve the crude pyruvate intermediate in glacial acetic acid.

-

Add zinc dust portion-wise with stirring, maintaining the temperature below 40 °C.

-

After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours.

-

Cool the mixture, filter off the excess zinc, and pour the filtrate into a large volume of cold water.

-

Collect the precipitated indole-2,5-dicarboxylic acid by filtration and wash with water.

Step 3: Selective Esterification [10]

-

Suspend the dried indole-2,5-dicarboxylic acid in a large excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-12 hours until TLC analysis indicates the formation of the desired mono-ester.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

The product may precipitate or can be extracted with ethyl acetate.

-

Purify the crude product by column chromatography or recrystallization.

The Leimgruber-Batcho Indole Synthesis Pathway

A highly versatile and popular alternative to the Fischer and Reissert syntheses, the Leimgruber-Batcho method also begins with an o-nitrotoluene derivative.[11][12] Its key advantage lies in the mild reaction conditions and typically high yields.[13]

Mechanistic Rationale

-

Enamine Formation: The synthesis commences with the reaction of the o-nitrotoluene (4-methyl-3-nitrobenzoic acid) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[12] This forms a highly conjugated β-amino-o-nitrostyrene intermediate (an enamine).

-

Reductive Cyclization: The nitro group of the enamine is reduced (e.g., catalytically with H₂/Pd-C or with Raney Nickel). The resulting amine undergoes rapid intramolecular cyclization onto the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine) to afford the indole.[12]

Experimental Protocol: Leimgruber-Batcho Synthesis

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine (optional, but often accelerates the reaction)

-

Toluene or DMF (solvent)

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Hydrogen source (H₂ gas or hydrazine)

-

Methanol or Ethanol (solvent for reduction)

Procedure:

Step 1: Enamine Formation [11]

-

In a flask, dissolve 4-methyl-3-nitrobenzoic acid in toluene or DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

-

Heat the mixture to reflux for 4-8 hours. The reaction progress can be followed by the formation of a deeply colored solution.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step without further purification.

Step 2: Reductive Cyclization [12]

-